(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
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Description
(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, it has been shown to interact with the CB1 receptor, suggesting potential applications in exploring cannabinoid receptor function and pharmacology (J. Shim et al., 2002).
Antimicrobial Activity Research
Studies on new pyridine derivatives, including those similar in structure to (4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, have demonstrated variable and modest antimicrobial activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (N. Patel et al., 2011).
Anticancer and Antituberculosis Studies
Research into the synthesis, anticancer, and antituberculosis activities of related compounds, such as 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, indicates that some of these compounds exhibit significant anticancer and antituberculosis activities, highlighting their potential as leads for new therapeutic agents (S. Mallikarjuna et al., 2014).
Synthesis and Molecular Docking Studies
The synthesis and molecular docking studies of novel 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related to this compound, as anticancer and antimicrobial agents have been explored. These compounds have shown promising results in in vitro antibacterial and antifungal activities as well as anticancer activity, indicating their potential for further development as therapeutic agents (Kanubhai D. Katariya et al., 2021).
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-1-3-17(13-16)23-7-9-24(10-8-23)20(25)15-4-6-22-19(12-15)27-18-5-11-26-14-18/h1-4,6,12-13,18H,5,7-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLRPRJEDWDJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.